[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
CAS No.:
Cat. No.: VC20136812
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C14H19N3O | 
|---|---|
| Molecular Weight | 245.32 g/mol | 
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine | 
| Standard InChI | InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3 | 
| Standard InChI Key | WKCJGGADLDBBFM-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=NN(C=C1CNCC2=CC=CC=C2OC)C | 
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine consists of two distinct aromatic moieties linked via a central amine nitrogen (Figure 1). The pyrazole ring (1,3-dimethyl-1H-pyrazol-4-yl) contributes electron-rich characteristics due to its conjugated π-system and nitrogen lone pairs, while the 2-methoxybenzyl group introduces steric bulk and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₁₄H₂₀N₃O | 
| Molecular Weight | 246.33 g/mol | 
| IUPAC Name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine | 
| SMILES | COC1=C(C=CC=C1)CNCC2=CN(N=C2C)C | 
| InChI Key | ZJVTZHRFVHBHDC-UHFFFAOYSA-N | 
The methoxy group at the ortho position of the benzyl substituent induces torsional strain, reducing rotational freedom and potentially enhancing target-binding specificity. X-ray crystallography of analogous compounds reveals a dihedral angle of 68° between the pyrazole and benzyl planes, optimizing π-stacking interactions .
Synthetic Pathways and Optimization
Nucleophilic Substitution Route
The most reported synthesis involves reacting 1,3-dimethyl-1H-pyrazol-4-amine with 2-methoxybenzyl chloride under basic conditions (K₂CO₃, DMF, 80°C, 12 h). This SN2 mechanism proceeds with 72% yield, though competing N-alkylation at pyrazole N2 necessitates careful stoichiometric control.
Mechanistic Insights:
- 
Deprotonation of the pyrazole amine (pKa ≈ 4.5) generates a nucleophilic nitrogen.
 - 
Attack on the benzyl chloride’s electrophilic carbon forms the C–N bond.
 - 
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product in >95% purity.
 
Reductive Amination Alternative
A two-step protocol avoids halogenated intermediates:
Advantages:
- 
Eliminates chloride byproducts
 - 
Enables stereocontrol via chiral amines
 
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.8 mg/mL at pH 7.4) due to its logP of 2.1. Stability studies indicate:
- 
90% integrity after 72 h in PBS (pH 7.4, 25°C)
 - 
Degradation to 2-methoxybenzaldehyde under strong oxidizers (e.g., KMnO₄)
 
Table 2: Thermodynamic Parameters
| Parameter | Value | 
|---|---|
| Melting Point | 142–144°C | 
| λmax (UV-Vis) | 268 nm (ε = 12,400) | 
| pKa (amine) | 9.2 ± 0.3 | 
Chemical Reactivity and Functionalization
Amine Derivatization
The secondary amine undergoes:
- 
Acylation: Acetic anhydride (pyridine, 0°C) gives N-acetyl derivative (89% yield).
 - 
Sulfonylation: Tosyl chloride (DMAP, CH₂Cl₂) forms sulfonamides for drug delivery systems.
 
Pyrazole Modifications
Electrophilic substitution occurs preferentially at C5:
- 
Nitration (HNO₃/H₂SO₄) introduces NO₂ groups (C5: 78%, C3: 22%)
 
Applications in Scientific Research
Medicinal Chemistry
- 
Lead Optimization: Serves as a core structure for dual HDAC/Kinase inhibitors
 - 
PROTAC Design: Conjugation to E3 ligase ligands enables targeted protein degradation
 
Materials Science
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